molecular formula C21H18N4O2S3 B2862520 N-(4-methylbenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide CAS No. 1021226-05-0

N-(4-methylbenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

Cat. No.: B2862520
CAS No.: 1021226-05-0
M. Wt: 454.58
InChI Key: JBOYMPCCFAFPMR-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a structurally complex heterocyclic compound featuring a thiazolo[4,5-d]pyrimidine core. This bicyclic system is substituted with a phenyl group at position 3, a thioacetamide moiety at position 5, and a 4-methylbenzyl group appended to the acetamide nitrogen.

Properties

CAS No.

1021226-05-0

Molecular Formula

C21H18N4O2S3

Molecular Weight

454.58

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C21H18N4O2S3/c1-13-7-9-14(10-8-13)11-22-16(26)12-29-20-23-18-17(19(27)24-20)30-21(28)25(18)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,22,26)(H,23,24,27)

InChI Key

JBOYMPCCFAFPMR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4

solubility

not available

Origin of Product

United States

Biological Activity

N-(4-methylbenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a complex organic compound notable for its unique structural features and potential therapeutic applications. The compound's molecular formula is C21H18N4O2S3C_{21}H_{18}N_{4}O_{2}S_{3} with a molecular weight of approximately 454.6 g/mol. Its intricate structure includes a thiazolopyrimidine core, phenyl group, and sulfanyl moiety, which contribute to its biological activities.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. Research indicates that it may function as an enzyme inhibitor or modulator of receptor activity, influencing various biochemical pathways. The mechanisms of action are under investigation and suggest potential therapeutic applications in treating diseases related to inflammation and cancer.

Potential Therapeutic Applications

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structural features exhibit significant antimicrobial properties against various pathogens. For instance:
    • Compounds sharing the thiazolopyrimidine framework have shown promising results against Mycobacterium tuberculosis and other bacterial strains .
    • A study highlighted the effectiveness of certain derivatives in inhibiting the synthesis of lipoteichoic acid in Gram-positive bacteria .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways may provide therapeutic benefits in conditions characterized by chronic inflammation.
  • Anticancer Properties : Given its structural attributes, this compound is being explored for its potential in cancer therapy by targeting specific cancer-related enzymes or receptors.

The mechanism of action involves binding to specific enzymes or receptors, which modulates their activity and leads to various biological effects. This interaction can disrupt critical biochemical pathways necessary for pathogen survival or disease progression.

Interaction Studies

Interaction studies are crucial for understanding the compound's efficacy and safety profile. These studies typically involve:

  • Molecular Docking : To predict how the compound binds to target proteins.
  • In vitro Assays : To evaluate biological activity against specific pathogens or cell lines.

Comparative Analysis of Similar Compounds

Table 1 summarizes some compounds structurally or functionally similar to this compound and their respective biological activities:

Compound NameStructure FeaturesBiological ActivityReference
Compound AThiazole derivativeAntibacterial against E. coli
Compound BOxadiazole scaffoldAntitubercular activity
Compound CPyridine-basedNeuroprotective effects

Case Studies

Several studies have reported on the biological activities of compounds related to this compound:

  • Study on Antimicrobial Properties : Dhumal et al. (2016) investigated a series of heterocyclic compounds including thiazole and oxadiazole derivatives for their antitubercular activity. Notably, certain derivatives demonstrated strong inhibition against Mycobacterium bovis .
  • Investigation of Anti-inflammatory Effects : Recent research has focused on the anti-inflammatory properties of similar thiazolopyrimidine derivatives, suggesting a potential mechanism involving the inhibition of pro-inflammatory cytokines .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Compound Name Core Structure R1 (Position 3) R2 (Acetamide Substituent) Key Properties/Inferences
Target Compound Thiazolo[4,5-d]pyrimidine Phenyl 4-Methylbenzyl Increased lipophilicity due to methyl group; potential enhanced membrane permeability.
N-Benzyl-2-{[3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-thioxo-2,3,6,7-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide Thiazolo[4,5-d]pyrimidine 4-Ethoxyphenyl Benzyl Ethoxy group may enhance solubility but reduce bioavailability due to steric bulk.
5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one Thiazolo[4,5-d]pyrimidine Phenyl Coumarin-thienopyrimidine Bulky coumarin moiety likely reduces cellular uptake but may improve target specificity.

Key Observations:

  • Electronic and Steric Effects: The target compound’s 4-methylbenzyl group introduces moderate electron-donating effects and lower steric hindrance compared to the 4-ethoxyphenyl substituent in the analogue from . This difference could influence binding affinities in enzyme inhibition, as ethoxy groups may disrupt π-π stacking or hydrogen bonding .
  • Lipophilicity vs. Solubility: The methyl group in the target compound likely increases logP (lipophilicity), favoring passive diffusion across biological membranes. In contrast, the ethoxy group in the analogue may improve aqueous solubility but hinder absorption .
  • Hybrid Structures: The coumarin-thienopyrimidine hybrid in demonstrates how extended conjugation or bulky substituents can alter pharmacological profiles, though synthetic complexity may limit scalability .

Pharmacological and ADMET Considerations

While explicit bioactivity data for the target compound are unavailable in the provided evidence, inferences can be drawn from structural trends:

  • ADMET Profile: Absorption: Higher lipophilicity (methyl group) may enhance intestinal absorption but could increase first-pass metabolism. Toxicity: The thiazolo-pyrimidine core is less polar than oxadiazole derivatives (), which may affect renal clearance .

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